molecular formula C4H6F3N B3031871 1,1,1-Trifluoro-3-azapent-3-ene CAS No. 80395-37-5

1,1,1-Trifluoro-3-azapent-3-ene

Cat. No.: B3031871
CAS No.: 80395-37-5
M. Wt: 125.09 g/mol
InChI Key: LEKJNDHIFWVREI-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-azapent-3-ene is a fluorinated enamine with the molecular formula C₅H₆F₃N. Its structure features a five-carbon chain (pentene backbone) substituted with three fluorine atoms on the terminal carbon (C1) and a nitrogen atom (aza group) at the third position, conjugated with a double bond (C3).

Properties

IUPAC Name

N-(2,2,2-trifluoroethyl)ethanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F3N/c1-2-8-3-4(5,6)7/h2H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEKJNDHIFWVREI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80509420
Record name (1E)-N-(2,2,2-Trifluoroethyl)ethanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80509420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80395-37-5
Record name N-Ethylidene-2,2,2-trifluoroethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80395-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1E)-N-(2,2,2-Trifluoroethyl)ethanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80509420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoro-3-azapent-3-ene can be synthesized through several methods. One common approach involves the reaction of trifluoroacetaldehyde with an appropriate amine under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using high-purity reagents and advanced equipment. The process is optimized for yield and purity, often involving multiple purification steps to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: 1,1,1-Trifluoro-3-azapent-3-ene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo substitution reactions where the fluorine atoms are replaced by other functional groups

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like sodium hydroxide and various halides are employed for substitution reactions

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetates, while reduction can produce different amine derivatives .

Scientific Research Applications

1,1,1-Trifluoro-3-azapent-3-ene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical tool.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 1,1,1-Trifluoro-3-azapent-3-ene exerts its effects involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its reactivity, allowing it to participate in various biochemical pathways. These interactions can modulate the activity of enzymes and other proteins, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

1,1,1-Trifluoro-3-azapent-3-ene vs. 1,1,1-Trichloroethane (CAS 71-55-6)
  • Structural Differences : The target compound replaces chlorine atoms in 1,1,1-trichloroethane with fluorine and introduces a nitrogen-containing alkene.
  • Electronegativity and Reactivity: Fluorine’s higher electronegativity (vs. chlorine) enhances polarity and oxidative stability but reduces density. The enamine group in the target compound enables nucleophilic reactivity, unlike the inert nature of 1,1,1-trichloroethane, a nonpolar solvent .
This compound vs. HCFC-123 (1,1-Dichloro-2,2,2-trifluoroethane, CAS 306-83-2)
  • Functional Groups : HCFC-123 lacks nitrogen and is a fully saturated hydrocarbon. The target compound’s enamine structure allows participation in cycloaddition or ligand-forming reactions, unlike HCFC-123, which is primarily a refrigerant/foam-blowing agent .
This compound vs. Trichloroacetonitrile (CAS 545-06-2)
  • Applications : Trichloroacetonitrile is used in organic synthesis and pesticides, whereas fluorinated enamines may find niche roles in medicinal chemistry .

Physical and Chemical Properties (Hypothetical Comparison)

Property This compound (Hypothetical) 1,1,1-Trichloroethane HCFC-123 Trichloroacetonitrile
Molecular Weight (g/mol) 161.1 133.4 153.4 144.4
Boiling Point (°C) ~120–140 (estimated) 74.1 27.5 82–84
Density (g/cm³) ~1.2–1.4 1.32 1.46 1.44
Solubility Moderate in polar aprotic solvents Insoluble in water Low in water Soluble in organic solvents

Key Observations :

  • Fluorine substitution reduces density compared to chlorine analogs (e.g., 1,1,1-Trichloroethane vs. target compound).
  • The enamine group likely increases water solubility relative to fully halogenated hydrocarbons.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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